

Application Note & Protocol: Extraction of Cholesteryl Petroselaidate from Cell Cultures

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Compound of Interest

Compound Name: Cholesteryl Petroselaidate

Cat. No.: B15551027

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Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage form of cholesterol and playing significant roles in various physiological and pathological processes. **Cholesteryl petroselaidate**, the ester of cholesterol and petroselinic acid, is a specific cholesteryl ester of interest in lipid research. Accurate and reliable quantification of **cholesteryl petroselaidate** in cell cultures is essential for understanding its cellular functions and for the development of novel therapeutics targeting lipid metabolic pathways. This document provides a detailed protocol for the extraction and quantification of **cholesteryl petroselaidate** from cultured cells.

Principle

The protocol is based on a liquid-liquid extraction method to efficiently isolate total lipids, including **cholesteryl petroselaidate**, from cultured cells. The procedure utilizes a solvent system, such as the Folch method, to partition lipids from other cellular components. Subsequent analysis by High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of **cholesteryl petroselaidate**.

Materials and Reagents

- Cultured cells

- Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
- Cell scraper
- Conical tubes (15 mL and 50 mL)
- Glass centrifuge tubes with Teflon-lined caps
- Chloroform
- Methanol
- 0.9% NaCl solution
- Nitrogen gas or vacuum evaporator
- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- **Cholesteryl petroselaidate** analytical standard
- Internal standard (e.g., Cholesteryl heptadecanoate)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column

Experimental Protocols

Cell Culture and Harvesting

- Culture cells to the desired confluency in appropriate culture vessels.
- Aspirate the culture medium and wash the cells twice with ice-cold DPBS.
- Add a sufficient volume of ice-cold DPBS to cover the cell monolayer and gently scrape the cells using a cell scraper.
- Transfer the cell suspension to a 15 mL conical tube.

- Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold DPBS.
- Transfer the resuspended cells to a glass centrifuge tube. An aliquot may be taken for protein quantification to normalize the lipid data.

Lipid Extraction (Modified Folch Method)

- To the 1 mL of cell suspension in the glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
- Add 1.25 mL of chloroform and vortex for 30 seconds.
- Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.
- Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
- Dry the extracted lipid film under a gentle stream of nitrogen gas or using a vacuum evaporator.
- Resuspend the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
 - Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (e.g., 60:40, v/v)

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 206 nm
- Injection Volume: 20 μ L
- Standard Curve Preparation:
 - Prepare a stock solution of **cholesteryl petroselaide** in the mobile phase.
 - Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
 - If using an internal standard, add a constant concentration to all standards and samples.
- Sample Analysis:
 - Inject the resuspended lipid extract into the HPLC system.
 - Identify the **cholesteryl petroselaide** peak based on the retention time of the analytical standard.
 - Quantify the amount of **cholesteryl petroselaide** in the sample by comparing its peak area to the standard curve.

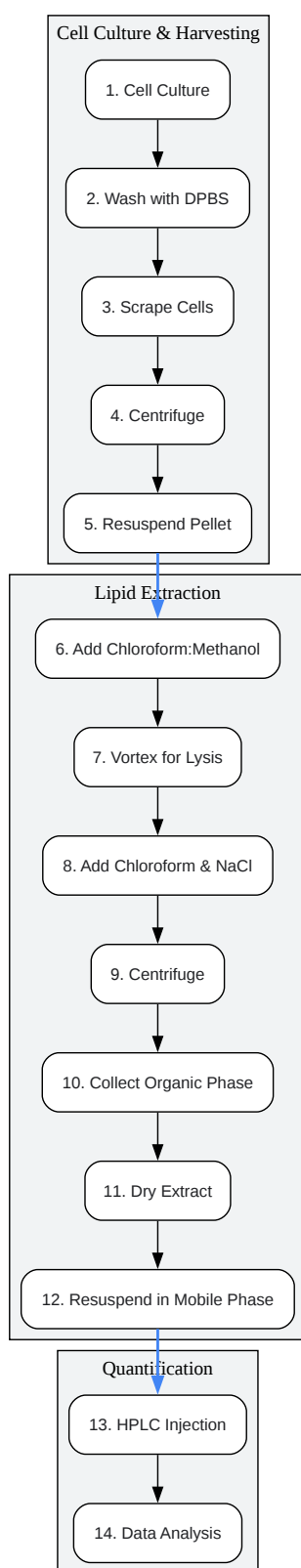
Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison between different experimental conditions.

Sample ID	Cell Number/Protein Conc.	Peak Area	Cholesteryl Petroselaidate (µg)	Concentration (µg/10 ⁶ cells or µg/mg protein)
Control 1	2.5 x 10 ⁶	12345	15.4	6.16
Control 2	2.7 x 10 ⁶	13579	17.0	6.30
Treatment 1	2.6 x 10 ⁶	24680	30.8	11.85
Treatment 2	2.8 x 10 ⁶	26802	33.5	11.96

Visualizations

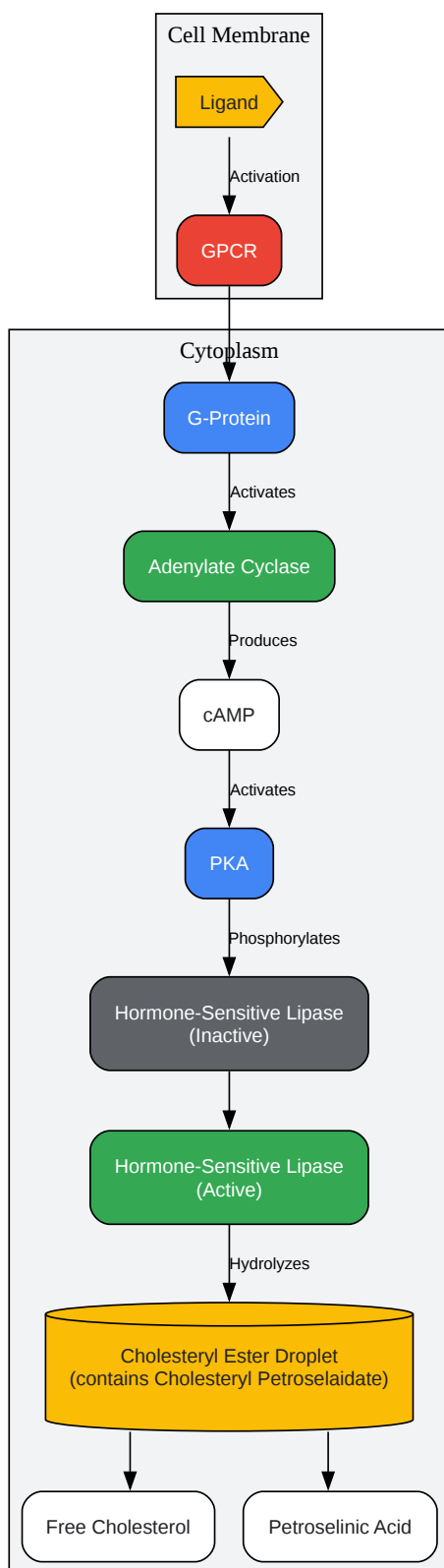
Experimental Workflow



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Caption: Experimental workflow for the extraction and quantification of **cholesteryl petroselaidate**.

Hypothetical Signaling Pathway Involving Lipid Metabolism



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